N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzo[d]oxazole moiety, and a carboxamide group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the methoxymethyl group. The benzo[d]oxazole moiety is then synthesized separately and coupled with the pyrazole intermediate. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study various biological processes, given its unique structure.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure suggests it may interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds to N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide include other pyrazole and benzo[d]oxazole derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties.
Some similar compounds include:
Pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring.
Benzo[d]oxazole derivatives: Compounds with different functional groups attached to the benzo[d]oxazole moiety.
Carboxamide derivatives: Compounds with different amine groups forming the carboxamide linkage.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-28(15-19-14-20(16-30-2)27-26-19)24(29)18-11-12-22-21(13-18)25-23(31-22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-14H,6,9-10,15-16H2,1-2H3,(H,26,27) |
InChI Key |
SNWSNZQOXXMDLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=NN1)COC)C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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